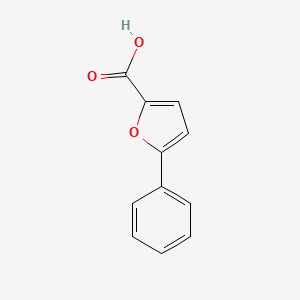

5-Phenyl-2-furoic acid

Description

The exact mass of the compound 5-Phenylfuran-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-phenylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOMINFEASCICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352978 | |

| Record name | 5-Phenyl-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52938-97-3 | |

| Record name | 5-Phenyl-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyl-2-furancarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Phenyl-2-furoic acid (CAS No: 52938-97-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Phenyl-2-furoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep and practical understanding for researchers in the field.

Introduction: The Significance of the this compound Scaffold

This compound, identified by the CAS number 52938-97-3, is a bifunctional molecule featuring a carboxylic acid and a phenyl group attached to a central furan ring.[1] This unique arrangement of aromatic and acidic functionalities makes it a valuable scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have shown promise in a range of pharmacological applications, including as antimicrobial and antitubercular agents, as well as enzyme inhibitors.[2][3][4] The rigid furan core provides a defined spatial orientation for the phenyl and carboxyl groups, facilitating specific interactions with biological targets. Understanding the synthesis, properties, and biological activities of this core molecule is therefore crucial for its effective application in drug discovery programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 52938-97-3 | [1] |

| Molecular Formula | C₁₁H₈O₃ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 150-154 °C | Sigma-Aldrich |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance, making it a preferred route in medicinal chemistry.

Rationale for Method Selection

The Suzuki-Miyaura coupling is chosen for its robustness and versatility in forming carbon-carbon bonds between aromatic rings. The reaction proceeds under relatively mild conditions and is tolerant of the carboxylic acid functionality present in the starting material, thus avoiding the need for protecting group strategies which can add steps and reduce overall yield.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from 5-bromo-2-furoic acid and phenylboronic acid.

Materials:

-

5-Bromo-2-furoic acid

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Water (deionized)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, combine 5-bromo-2-furoic acid (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (3.0 equivalents).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.005 equivalents) and SPhos (0.005 equivalents) in a degassed mixture of acetonitrile and water (e.g., 3:1 v/v).

-

Reaction Initiation: Add the catalyst solution to the reaction vial containing the starting materials.

-

Reaction Conditions: Seal the vial and stir the mixture vigorously at 37 °C for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

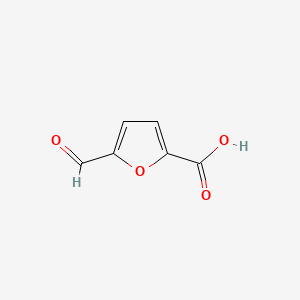

Visualization of the Synthetic Workflow

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (Mbti) Inhibitors as New Candidates for the Treatment of Mycobacterial Infections | MDPI [mdpi.com]

- 4. research.unipd.it [research.unipd.it]

Foreword: The Enduring Potential of the Furan Scaffold

An In-Depth Technical Guide to 5-Phenyl-2-Furoic Acid Derivatives: Synthesis, Biological Activity, and Drug Development Insights

As a Senior Application Scientist, one frequently encounters molecular scaffolds that are versatile, robust, and ripe for exploration. The this compound core is a prime example of such a privileged structure. It elegantly combines the aromatic stability of a phenyl group with the unique electronic properties of a furan ring and a reactive carboxylic acid handle, creating a tripartite pharmacophore that has become a cornerstone in modern medicinal chemistry. This guide moves beyond a simple recitation of facts, aiming instead to provide a causal, experience-driven narrative on the synthesis, derivatization, and application of these compelling molecules. We will delve into the "why" behind experimental choices, offering insights honed from practical application to empower researchers in their own discovery efforts.

The Strategic Importance of the this compound Core

The furan ring is not merely a passive linker; it is a bioisostere for phenyl and thiophene rings and its oxygen atom can act as a hydrogen bond acceptor. This five-membered heterocycle is found in numerous natural products and FDA-approved drugs.[1] The addition of a phenyl group at the 5-position introduces a critical vector for modifying lipophilicity, electronic character, and steric profile, which directly influences target binding and pharmacokinetic properties. The carboxylic acid at the 2-position provides a crucial anchor point for hydrogen bonding interactions with biological targets and serves as a synthetic handle for creating amides, esters, and other derivatives.[2]

This unique combination has led to the development of this compound derivatives with a remarkable breadth of biological activities, including:

-

Antitubercular Agents [10]

Core Synthesis: Mastering the Carbon-Carbon Bond

The construction of the 5-aryl-furan bond is the foundational step in accessing this chemical space. While several methods exist, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as the gold standard due to its exceptional functional group tolerance, high yields, and commercially available starting materials.[11][12]

The Suzuki-Miyaura Coupling: A Workflow of Choice

The primary advantage of the Suzuki coupling is its reliability and versatility. It allows for the facile introduction of a diverse array of substituted phenyl rings, enabling extensive Structure-Activity Relationship (SAR) studies. A typical workflow starts with a 5-halo-2-furoic acid ester, most commonly the methyl or ethyl ester of 5-bromo-2-furoic acid.

Causality in Reagent Selection:

-

Palladium Catalyst: A catalyst like Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is chosen for its efficiency in facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[10][12] The choice of ligands on the palladium center is critical; they stabilize the metal and modulate its reactivity.

-

Base: An inorganic base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential.[10][11] Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step. From a practical standpoint, the choice of base can also influence the reaction rate and suppression of side reactions.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or dimethoxyethane) and water is commonly used.[10][11] The organic solvent solubilizes the organic reactants, while the aqueous phase dissolves the inorganic base, creating an efficient biphasic system for the reaction to proceed.

Below is a generalized workflow for this key synthetic transformation.

Caption: Generalized workflow for the synthesis of 5-Aryl-2-furoic acids via Suzuki-Miyaura coupling.

Therapeutic Applications and Structure-Activity Relationship (SAR)

The true power of the this compound scaffold lies in its derivatization potential. Modifications to the phenyl ring (position, number, and nature of substituents) and the carboxylic acid group (conversion to amides, esters, etc.) have profound effects on biological activity.

As Antimicrobial Agents

Derivatives of this compound have shown potent activity against various bacterial and fungal strains.[2] For instance, converting the carboxylic acid to morpholine amides and thioamides has yielded compounds with significant activity against Cryptococcus neoformans.[13] The introduction of electron-withdrawing groups, such as nitro or dichloro substitutions on the phenyl ring, often enhances this activity.[13]

As Enzyme Inhibitors for Cancer and Other Diseases

This scaffold is particularly effective as an enzyme inhibitor.

-

β-Glucuronidase (EcGUS) Inhibition: Gut microbial EcGUS is a target for alleviating drug-induced gastrointestinal toxicity. A study found that 5-phenyl-2-furan derivatives bearing a 1,3-thiazole moiety were potent EcGUS inhibitors, with IC₅₀ values in the low micromolar to nanomolar range.[8] SAR analysis revealed that bromine substitution on the benzene ring was critical for potent inhibition, and the inhibition was uncompetitive, suggesting the inhibitor binds to the enzyme-substrate complex.[8]

-

BRAFV600E Inhibition: The BRAFV600E mutation is a key driver in many cancers, including melanoma. Novel 5-phenyl-1H-pyrazole derivatives have been synthesized as potential BRAFV600E inhibitors, with some compounds showing IC₅₀ values as low as 0.33 µM.[9] Molecular docking studies suggest these compounds bind effectively within the enzyme's active site.[9]

-

Antitubercular Activity: In the fight against tuberculosis, 5-phenyl-furan-2-carboxylic acids have been identified as inhibitors of salicylate synthase MbtI, an enzyme essential for iron acquisition in Mycobacterium tuberculosis.[10] This represents an anti-virulence strategy, targeting a pathway required for infection rather than pathogen survival.

As Anti-inflammatory Agents

The furan scaffold is known to modulate inflammatory pathways.[4] Natural benzofuran derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) by affecting signaling pathways such as MAPK and NF-κB.[4][14] Synthetic this compound derivatives are actively being explored for their potential to treat inflammation-related conditions.[15]

The following diagram illustrates a simplified mechanism of action for enzyme inhibition, a common therapeutic strategy for these derivatives.

Caption: Simplified mechanism of enzyme inhibition by a this compound derivative.

Summary of Biological Activities

The table below summarizes the inhibitory concentrations for representative derivatives across different therapeutic targets.

| Derivative Class | Target/Organism | Key Substituents | Potency (IC₅₀ / Kᵢ) | Reference |

| Thiazole-Furan Hybrids | E. coli β-Glucuronidase | Bromophenyl, Thiazole | 0.25 µM (IC₅₀), 0.14 µM (Kᵢ) | [8] |

| Phenyl-Pyrazole Hybrids | BRAFV600E Kinase | Niacinamide, Pyrazole | 0.33 µM (IC₅₀) | [9] |

| Phenyl-Furan Carboxamides | Cryptococcus neoformans | Dichlorophenyl, Morpholine | MIC = 3.13 µg/mL | [13] |

| Pyrimidine Derivatives | Bruton's Tyrosine Kinase (BTK) | Phenyl pyrimidine | 82.7% inhibition @ 100 nM | [16] |

Experimental Protocols: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for the synthesis and characterization of a representative 5-aryl-2-furoic acid, based on established procedures.[10] This protocol is designed to be self-validating, with clear checkpoints for characterization.

Protocol 1: Synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid

Objective: To synthesize a representative this compound derivative via Suzuki coupling followed by ester hydrolysis.

Materials:

-

Methyl 5-bromofuran-2-carboxylate

-

(4-nitrophenyl)boronic acid

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane (dry)

-

Deionized Water

-

Sodium Hydroxide (NaOH)

-

Methanol (MeOH)

-

Ethyl Acetate (EtOAc), Hexane, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Celite

Part A: Suzuki-Miyaura Coupling

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-nitrophenyl)boronic acid (1.3 eq), and Pd(PPh₃)₂Cl₂ (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical as oxygen can deactivate the palladium catalyst.

-

Solvent Addition: Under the inert atmosphere, add dry 1,4-dioxane. Subsequently, add a 2M aqueous solution of Na₂CO₃ (2.0 eq).

-

Reaction: Heat the resulting mixture to 90 °C and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:EtOAc mobile phase).

-

Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Filter the solution through a pad of Celite to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel. Add deionized water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product (methyl 5-(4-nitrophenyl)furan-2-carboxylate) by flash column chromatography on silica gel.

Part B: Saponification (Ester Hydrolysis)

-

Setup: Dissolve the purified ester from Part A in a mixture of MeOH and H₂O (e.g., 1:2 v/v).

-

Hydrolysis: Add NaOH (3.0 eq) and reflux the mixture for 3-4 hours, monitoring by TLC until the ester is fully consumed.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~2. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water.

-

Drying: Dry the solid product under vacuum to yield the final 5-(4-nitrophenyl)furan-2-carboxylic acid.

Characterization:

-

Structure Confirmation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]

-

Purity Assessment: Purity can be assessed by the sharp melting point and elemental analysis.

Future Outlook and Concluding Remarks

The this compound scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

-

Novel Derivatizations: Exploring more complex substitutions and bioisosteric replacements for the phenyl and furan rings to access novel chemical space and intellectual property.

-

Target Deconvolution: For derivatives discovered through phenotypic screening, identifying the specific biological targets to understand their mechanism of action.

-

Pharmacokinetic Optimization: Fine-tuning derivatives to improve ADME (Absorption, Distribution, Metabolism, Excretion) properties, transforming potent inhibitors into viable drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenyl-2-furoic Acid

This guide provides a comprehensive technical overview of 5-Phenyl-2-furoic acid, a significant heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core synthetic methodologies, characterization, and scientific rationale behind its preparation.

Introduction

This compound (C₁₁H₈O₃) is a disubstituted furan derivative featuring a phenyl group at the 5-position and a carboxylic acid at the 2-position of the furan ring.[1][2] This scaffold is of considerable interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives and the potential for creating novel polymers and functional materials.[3][4][5][6] The strategic placement of the phenyl and carboxylic acid moieties allows for a wide range of chemical modifications, making it a versatile building block for combinatorial chemistry and drug discovery programs. This guide will explore the prevalent synthetic routes to this compound, focusing on the underlying chemical principles and providing detailed experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application and further derivatization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₃ | [1][2] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 150-154 °C | |

| CAS Number | 52938-97-3 | [1][2] |

| Purity | >96.0% | [1] |

Synthetic Methodologies: A Strategic Overview

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This guide will focus on two prominent and reliable methods: the Gomberg-Bachmann reaction and the Suzuki-Miyaura cross-coupling reaction.

Logical Flow of Synthetic Strategies

Caption: Comparative workflow of Gomberg-Bachmann and Suzuki-Miyaura syntheses.

The Gomberg-Bachmann Reaction: A Classic Approach

The Gomberg-Bachmann reaction is a classic method for aryl-aryl bond formation via a diazonium salt intermediate.[7] While it can sometimes suffer from lower yields due to side reactions, its operational simplicity makes it an attractive option.[7]

Mechanistic Rationale

The reaction proceeds through the generation of an aryl radical from a diazonium salt, which then attacks an aromatic substrate. In this case, aniline is converted to a diazonium salt, which then reacts with 2-furoic acid to introduce the phenyl group at the 5-position. The use of a base is crucial to facilitate the reaction.[7]

Experimental Protocol: Gomberg-Bachmann Synthesis

Materials:

-

Aniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

2-Furoic acid[8]

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization of Aniline:

-

Dissolve aniline in a solution of concentrated HCl and water, cooled to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the benzenediazonium chloride solution.

-

-

Coupling Reaction:

-

In a separate flask, dissolve 2-furoic acid in an aqueous solution of sodium hydroxide.

-

Slowly add the freshly prepared benzenediazonium chloride solution to the 2-furoic acid solution at room temperature with vigorous stirring. The reaction is typically accompanied by the evolution of nitrogen gas.

-

Continue stirring for 2-4 hours until the gas evolution ceases.

-

-

Work-up and Purification:

-

Acidify the reaction mixture with concentrated HCl to precipitate the crude this compound.

-

Filter the precipitate and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

-

Dry the crystals under vacuum.

-

The Suzuki-Miyaura Cross-Coupling: A Modern and Versatile Method

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, for which its discoverer, Akira Suzuki, was awarded the Nobel Prize in Chemistry in 2010.[9] This reaction offers high yields, excellent functional group tolerance, and utilizes readily available and relatively non-toxic boronic acids.[10][11]

Mechanistic Rationale

The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9] The presence of a base is essential for the activation of the boronic acid.[10]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Caption: Step-by-step workflow for the Suzuki-Miyaura synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Synthesis

Materials:

-

Methyl 5-bromo-2-furoate (or other suitable ester)

-

Phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate [K₂CO₃] or sodium carbonate [Na₂CO₃])

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) for hydrolysis

-

Hydrochloric acid (HCl)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Esterification of 5-Bromo-2-furoic acid (if starting from the acid):

-

This preliminary step protects the carboxylic acid group during the coupling reaction. A standard Fischer esterification using methanol and a catalytic amount of sulfuric acid is commonly employed.

-

-

Suzuki-Miyaura Coupling:

-

To a round-bottom flask, add methyl 5-bromo-2-furoate, phenylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification of the Ester:

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

-

-

Hydrolysis to this compound:

-

Dissolve the purified methyl 5-phenyl-2-furoate in a mixture of methanol and an aqueous solution of NaOH or KOH.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure and dilute the residue with water.

-

Acidify the aqueous solution with HCl to precipitate the this compound.

-

Filter the solid, wash with cold water, and dry to yield the final product.

-

Characterization and Spectroscopic Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The ¹H NMR spectrum will show characteristic signals for the phenyl and furan protons.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.[2]

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the aromatic rings.

Applications and Future Directions

Derivatives of this compound have shown promise in various therapeutic areas. For instance, certain hydrazide derivatives have been investigated for their anti-inflammatory and tuberculostatic activities.[12] Other derivatives have been explored as potential antimicrobial agents and α-glucosidase inhibitors.[3][4] The core structure also serves as a key intermediate in the synthesis of more complex molecules, including those with potential applications in overcoming multidrug resistance in cancer cells.[5]

The continued exploration of new synthetic methodologies and the derivatization of the this compound scaffold are expected to yield novel compounds with significant biological and material properties.

References

- 1. 5-Phenyl-2-furancarboxylic Acid | CymitQuimica [cymitquimica.com]

- 2. 5-Phenylfuran-2-carboxylic acid | C11H8O3 | CID 736255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 8. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. US4643996A - this compound hydrazides - Google Patents [patents.google.com]

Introduction: Unveiling the Potential of a Privileged Scaffold

An In-depth Technical Guide to 5-Phenyl-2-furoic acid: Synthesis, Bioactivity, and Experimental Protocols

This compound is a heterocyclic organic compound featuring a central furan ring substituted with a phenyl group at the 5-position and a carboxylic acid at the 2-position.[1][2] This arrangement of aromatic and acidic functionalities establishes it as a valuable scaffold in medicinal chemistry and materials science. The furan ring, a five-membered aromatic heterocycle, is a core component in numerous pharmacologically active compounds, where it can act as a bioisostere for other aromatic systems like a phenyl ring, offering distinct electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability.[3][4]

This technical guide offers a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, chemical and physical properties, significant biological activities, and the underlying mechanisms of action. Furthermore, this guide provides detailed, field-proven experimental protocols for its synthesis and biological evaluation, underpinned by the causality behind key experimental choices.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52938-97-3 | [1][2] |

| Molecular Formula | C₁₁H₈O₃ | [1][2] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Purity | Typically >96.0% | [1] |

| IUPAC Name | 5-phenylfuran-2-carboxylic acid | [2] |

| SMILES | O=C(O)c1ccc(-c2ccccc2)o1 | [1] |

| InChI Key | GUOMINFEASCICM-UHFFFAOYSA-N | [1][2] |

Synthesis and Characterization: A Practical Approach

The synthesis of this compound and its derivatives often leverages modern cross-coupling methodologies, which provide efficient and modular routes to construct the C-C bond between the furan and phenyl rings. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly prevalent due to their functional group tolerance and high yields.[5] The general strategy involves coupling a furan precursor bearing a leaving group (e.g., a halogen) with a phenylboronic acid derivative, followed by modification or installation of the carboxylic acid moiety.

A common precursor is an ester of 5-bromo-2-furoic acid, which can be coupled with phenylboronic acid. The resulting phenyl-substituted furoate ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.

Workflow for Synthesis of this compound

Caption: Palladium-catalyzed synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Suzuki Coupling and Hydrolysis

This protocol describes a two-step process starting from commercially available methyl 5-bromo-2-furoate.

Step 1: Suzuki-Miyaura Coupling to Synthesize Methyl 5-phenyl-2-furoate

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add methyl 5-bromo-2-furoate (10 mmol, 2.19 g), phenylboronic acid (12 mmol, 1.46 g), and sodium carbonate (30 mmol, 3.18 g).

-

Causality: The three-neck flask allows for simultaneous reflux, stirring, and maintenance of an inert atmosphere. Nitrogen is essential to prevent the oxidation and deactivation of the palladium catalyst. Sodium carbonate is the base required to activate the boronic acid for transmetalation.

-

-

Solvent and Catalyst Addition: Add a solvent mixture of toluene (50 mL), ethanol (15 mL), and water (15 mL). Purge the mixture with nitrogen for 15 minutes. Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.3 mmol, 347 mg).

-

Causality: The mixed solvent system ensures the dissolution of both organic and inorganic reagents. Purging removes dissolved oxygen. The Pd(0) catalyst is the active species that drives the catalytic cycle.

-

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

-

Causality: Refluxing provides the necessary activation energy for the reaction. TLC allows for the visualization of the consumption of the starting material and the formation of the product.

-

-

Workup and Isolation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Causality: The aqueous washes remove the inorganic base and salts. Brine helps to break any emulsions and further dry the organic layer. Sodium sulfate is a drying agent that removes residual water.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate to afford methyl 5-phenyl-2-furoate as a solid.

Step 2: Saponification to this compound

-

Setup: Dissolve the purified methyl 5-phenyl-2-furoate (8 mmol) in a mixture of methanol (40 mL) and water (10 mL) in a 100 mL round-bottom flask.

-

Hydrolysis: Add sodium hydroxide (16 mmol, 0.64 g) and stir the mixture at 60 °C for 4 hours. Monitor the reaction by TLC until the starting ester is completely consumed.

-

Causality: NaOH acts as the base to hydrolyze the ester to its corresponding carboxylate salt. Heating accelerates the saponification process.

-

-

Acidification and Precipitation: Cool the solution in an ice bath and acidify to pH ~2 by the dropwise addition of 2M hydrochloric acid. A precipitate will form.

-

Causality: Acidification protonates the sodium carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.

-

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL). Recrystallize the crude product from an ethanol/water mixture to yield pure this compound. Dry the final product under vacuum.

Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the phenyl protons (multiplet, ~7.4-7.8 ppm), two furan protons (doublets, ~7.0-7.3 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Resonances for the carboxylic acid carbonyl carbon (~160 ppm), quaternary and protonated carbons of the furan and phenyl rings. |

| FT-IR (KBr) | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and C=C stretching bands for the aromatic rings (~1450-1600 cm⁻¹). |

| Mass Spec (ESI-) | A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 187.04. |

Biological Activities and Therapeutic Potential

The this compound scaffold is associated with a range of promising biological activities. Its derivatives have been investigated for antimicrobial, antitubercular, and enzyme-inhibiting properties.

Inhibition of Bacterial β-Glucuronidase

A significant area of interest is the inhibition of gut microbial β-glucuronidases (GUS). These enzymes can reactivate the toxic metabolites of certain drugs, leading to severe gastrointestinal side effects. Inhibiting bacterial GUS enzymes is a promising therapeutic strategy to mitigate this drug-induced toxicity. Derivatives of this compound containing a 1,3-thiazole moiety have been identified as potent inhibitors of Escherichia coli β-glucuronidase (EcGUS).[6]

Kinetic studies have shown that these compounds can act as uncompetitive inhibitors, with some exhibiting IC₅₀ values in the low micromolar to nanomolar range.[6] An uncompetitive inhibitor binds only to the enzyme-substrate complex, a mechanism that can be highly effective in vivo.

Mechanism of Action: Uncompetitive Inhibition

Caption: Mechanism of uncompetitive enzyme inhibition.

Antitubercular Activity

5-Phenyl-furan-2-carboxylic acids have also emerged as potential therapeutics against tuberculosis, targeting the iron acquisition pathway of mycobacterial species.[7] Iron is an essential nutrient for bacterial survival and pathogenesis. These compounds are being investigated as inhibitors of MbtI, an enzyme involved in the biosynthesis of mycobactin, the primary siderophore (iron-chelating molecule) of Mycobacterium tuberculosis. By disrupting iron uptake, these compounds can effectively starve the bacteria of this critical resource.

Protocol for Biological Evaluation: EcGUS Inhibition Assay

This protocol provides a method to screen compounds for their ability to inhibit E. coli β-glucuronidase (EcGUS) using a colorimetric substrate.

Workflow for EcGUS Inhibition Assay

Caption: Workflow for a colorimetric β-glucuronidase inhibition assay.

Step-by-Step Protocol

-

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM HEPES buffer, pH 7.0.

-

Enzyme Stock: Prepare a stock solution of EcGUS in assay buffer. The final concentration in the assay should be determined empirically (e.g., 0.5 µg/mL).

-

Substrate Stock: Prepare a 10 mM stock solution of p-Nitrophenyl-β-D-glucuronide (pNPG) in assay buffer.

-

Inhibitor Stock: Prepare a 10 mM stock solution of this compound (or derivative) in DMSO. Create serial dilutions as needed.

-

Stop Solution: Prepare a 0.2 M sodium carbonate (Na₂CO₃) solution.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to each well.

-

Add 2 µL of the inhibitor solution to the test wells. For control wells, add 2 µL of DMSO.

-

Add 20 µL of the EcGUS enzyme solution to all wells.

-

Self-Validation: Including a no-enzyme control (add buffer instead of enzyme) is crucial to account for any non-enzymatic substrate degradation. A positive control with a known inhibitor can validate the assay's responsiveness.

-

-

Pre-incubation: Gently mix and pre-incubate the plate at 37 °C for 10 minutes.

-

Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Reaction Initiation: Add 20 µL of the pNPG substrate solution to all wells to start the reaction. The final volume is 92 µL.

-

Incubation: Incubate the plate at 37 °C for 30 minutes.

-

Causality: This allows the enzymatic reaction to proceed. The pNPG is hydrolyzed by EcGUS to produce p-nitrophenol, which is yellow.

-

-

Reaction Termination: Stop the reaction by adding 50 µL of the stop solution to each well.

-

Causality: The high pH of the sodium carbonate solution denatures the enzyme, stopping the reaction, and deprotonates the p-nitrophenol product, intensifying its yellow color for accurate measurement.

-

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

This compound represents a "privileged scaffold" in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its straightforward synthesis via robust cross-coupling reactions allows for extensive structural diversification. The demonstrated biological activities, particularly as an enzyme inhibitor for mitigating drug toxicity and as a potential antitubercular agent, highlight its significant therapeutic potential.

Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity. The exploration of new therapeutic targets and the development of advanced derivatives with enhanced pharmacokinetic profiles will be crucial in translating the promise of this scaffold into clinical applications. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists dedicated to advancing this exciting area of research.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 5-Phenylfuran-2-carboxylic acid | C11H8O3 | CID 736255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Utilization of 5-Phenyl-2-furoic Acid in Organic Synthesis

Introduction: The Strategic Importance of the 5-Phenyl-2-furoic Acid Scaffold

This compound is a versatile bifunctional molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. Its rigid furan core, appended with both a carboxylic acid and a phenyl group, provides a unique platform for the synthesis of a diverse array of complex organic molecules. The phenyl group can be further functionalized, while the carboxylic acid serves as a convenient handle for various transformations, most notably amide bond formation and esterification. This combination of features makes this compound a valuable starting material for the development of novel therapeutic agents, including kinase inhibitors, as well as functional materials.[1][2][3] This guide provides detailed protocols and insights into the practical application of this compound in key organic transformations.

Safety and Handling

Before commencing any experimental work, it is crucial to be familiar with the safety precautions for this compound and all other reagents.

-

Hazard Identification : this compound may cause skin, eye, and respiratory irritation.[4][5] It is important to handle the compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

-

Handling and Storage : Store in a cool, dry place away from incompatible materials. Avoid generating dust.[4]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.[6]

Core Synthetic Applications and Protocols

The utility of this compound is best demonstrated through its application in common and impactful synthetic transformations. Below are detailed protocols for several key reactions.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry, allowing for the linkage of molecular fragments to generate novel compounds with potential therapeutic activity.[7][8] this compound readily undergoes amidation to produce a wide range of 5-phenyl-2-furamides, which have been explored as antimicrobial and anticancer agents.[9]

This protocol details the synthesis of a representative N-aryl-5-phenyl-2-furamide using a common coupling agent.

Workflow for Amide Coupling:

A visual representation of the amide coupling workflow.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Substituted aniline (e.g., 4-pyridinamine)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine (Et₃N)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acyl Chloride Formation:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-phenyl-2-furoyl chloride. This intermediate is often used directly in the next step without further purification.

-

-

Amide Coupling:

-

Dissolve the crude 5-phenyl-2-furoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve the substituted aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Slowly add the acyl chloride solution to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-5-phenyl-2-furamide.

-

Data Summary for a Representative Amide Coupling:

| Reactant A | Reactant B | Coupling Agent | Product | Yield (%) |

| This compound | 4-Pyridinamine | SOCl₂ | 5-Phenyl-N-(pyridin-4-yl)-2-furamide | ~85-95% |

Esterification: Modulating Physicochemical Properties

Esterification of this compound is a straightforward method to modify its lipophilicity and other physicochemical properties, which is particularly important in drug design.[10] The resulting esters can also serve as intermediates for further synthetic transformations. The Fischer-Speier esterification is a classic and reliable method for this purpose.[11][12]

This protocol describes the synthesis of an alkyl 5-phenyl-2-furoate.

Workflow for Fischer Esterification:

A visual representation of the Fischer esterification workflow.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate or Diethyl ether

Procedure:

-

Reaction Setup:

-

Dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

-

-

Work-up:

-

Allow the reaction to cool to room temperature.

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate or diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.[12]

-

-

Purification:

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude ester can be purified by column chromatography or distillation under reduced pressure to yield the pure product.

-

Data Summary for a Representative Esterification:

| Carboxylic Acid | Alcohol | Catalyst | Product | Yield (%) |

| This compound | Methanol | H₂SO₄ | Methyl 5-phenyl-2-furoate | >90% |

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[13][14] To utilize this compound in a Suzuki coupling, it first needs to be converted to a suitable halide, typically a bromide or iodide. The subsequent coupling with a boronic acid introduces a new aryl or heteroaryl group, creating complex scaffolds relevant to kinase inhibitor design.[15][16][17]

This protocol outlines a two-step sequence: bromination of the furan ring followed by a Suzuki-Miyaura coupling.

Workflow for Suzuki-Miyaura Coupling:

A visual representation of the Suzuki-Miyaura coupling workflow.

Materials:

-

2-Furoic acid

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄)

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, THF/water)

Procedure:

-

Bromination of 2-Furoic Acid:

-

Suzuki-Miyaura Coupling:

-

To a reaction vessel, add 5-bromo-2-furoic acid (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system (e.g., 1,4-dioxane/water).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the desired 5-aryl-2-furoic acid derivative.

-

Data Summary for a Representative Suzuki-Miyaura Coupling:

| Aryl Halide | Boronic Acid | Catalyst | Base | Product | Yield (%) |

| 5-Bromo-2-furoic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | This compound | ~70-90% |

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The protocols outlined in this guide provide a solid foundation for researchers to exploit its synthetic potential. The ability to readily undergo amidation, esterification, and participate in cross-coupling reactions makes it an ideal starting point for the construction of complex molecules with promising applications in drug discovery and materials science. By understanding the principles behind these transformations and adhering to the detailed experimental procedures, scientists can effectively incorporate the this compound scaffold into their synthetic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. hepatochem.com [hepatochem.com]

- 8. growingscience.com [growingscience.com]

- 9. rjptonline.org [rjptonline.org]

- 10. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 11. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. rose-hulman.edu [rose-hulman.edu]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Application Notes & Protocols: 5-Phenyl-2-furoic Acid as a Versatile Building Block in Medicinal Chemistry

Abstract

5-Phenyl-2-furoic acid has solidified its position as a privileged scaffold in the field of medicinal chemistry. This prominence is attributed to its distinctive combination of structural rigidity, synthetic adaptability, and advantageous physicochemical properties. This comprehensive guide is tailored for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the strategic utilization of this crucial building block. This document will cover its synthesis, pivotal chemical transformations, and its integral role in the creation of novel therapeutic agents, all substantiated by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Value of the 5-Phenyl-2-furoate Moiety

The 2-furoic acid core, a five-membered heterocyclic carboxylic acid, offers a structurally constrained backbone ideal for the precise spatial orientation of chemical substituents.[1][2][3] The incorporation of a phenyl group at the 5-position introduces a critical domain for aromatic interactions, a feature frequently exploited for binding to a wide array of biological targets. This synergistic combination of a furan ring and a phenyl group establishes this compound as a valuable precursor for the generation of diverse chemical libraries in drug discovery initiatives. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5]

The inherent characteristics of the this compound scaffold are central to its broad applicability in medicinal chemistry:

-

Structural Rigidity: The planar nature of the furan ring restricts the conformational freedom of the molecule. This pre-organization can enhance binding affinities for target proteins by minimizing the entropic penalty associated with binding.

-

Synthetic Versatility: The carboxylic acid group acts as a versatile chemical handle, amenable to a wide range of transformations such as amide bond formation, esterification, and conversion to other functional moieties. This facilitates the synthesis of an extensive array of derivatives.[6]

-

Tunable Physicochemical Properties: The peripheral phenyl ring can be readily functionalized at the ortho, meta, or para positions, offering a straightforward strategy to modulate critical drug-like properties, including solubility, lipophilicity (LogP), and metabolic stability.

Synthesis of this compound

A prevalent and effective route for the synthesis of this compound is the Meerwein arylation.[4] This method involves the copper-catalyzed decomposition of a diazonium salt, derived from an aniline derivative, which then couples with 2-furoic acid.

Experimental Protocol: Synthesis via Meerwein Arylation

-

Diazotization of Aniline:

-

In a flask cooled to 0-5 °C, dissolve the substituted aniline (1.0 eq) in a mixture of hydrochloric acid and water.

-

Slowly add an aqueous solution of sodium nitrite (1.1 eq), ensuring the temperature is maintained below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

-

Meerwein Arylation:

-

In a separate flask, dissolve 2-furoic acid (1.2 eq) and copper(II) chloride (0.1 eq) in a suitable solvent such as acetone or water.

-

Slowly add the freshly prepared diazonium salt solution to the 2-furoic acid mixture.

-

Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2-3.

-

Extract the product into an organic solvent like ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Diagram: Meerwein Arylation Workflow

Caption: Workflow for the synthesis of this compound.

Key Transformations and Derivative Synthesis

The carboxylic acid moiety of this compound is the primary site for derivatization, with amide bond formation being one of the most common and impactful transformations in medicinal chemistry.[6] Standard peptide coupling reagents can be utilized to generate extensive libraries of amides, which are highly valued for their metabolic stability and hydrogen bonding capabilities.[6][7][8]

Experimental Protocol: Amide Synthesis via EDC/HOBt Coupling

-

Activation of the Carboxylic Acid:

-

Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the active ester intermediate.[7]

-

-

Amine Coupling:

-

To the solution containing the activated ester, add the desired primary or secondary amine (1.1 eq).

-

Incorporate a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to neutralize the hydrochloride salt formed.

-

Allow the reaction to proceed at room temperature for 4-16 hours, with monitoring by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Diagram: Amide Synthesis Workflow

Caption: General workflow for amide synthesis from this compound.

Case Study: this compound Derivatives as Biologically Active Agents

Derivatives of this compound have been extensively explored for a variety of therapeutic applications. For instance, certain derivatives have been synthesized and evaluated as potent antimicrobial agents.[5] Additionally, this scaffold has been instrumental in the development of inhibitors for enzymes such as Escherichia coli β-glucuronidase.[9] The structure-activity relationship (SAR) often reveals that the nature and placement of substituents on the phenyl ring can profoundly impact the potency and selectivity of these compounds.[9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₃ | [10] |

| Molecular Weight | 188.18 g/mol | [10] |

| Appearance | White to light yellow solid | [10] |

| Melting Point | 150-154 °C | |

| SMILES | O=C(O)c1ccc(-c2ccccc2)o1 | [10] |

| InChIKey | GUOMINFEASCICM-UHFFFAOYSA-N | [10] |

Conclusion

This compound stands out as a highly valuable and versatile building block for medicinal chemists. Its rigid framework, combined with the synthetically accessible carboxylic acid group, offers a robust platform for the rational design and synthesis of novel therapeutic agents. The ease of modification of the peripheral phenyl ring enables the fine-tuning of both pharmacological and pharmacokinetic profiles. The protocols and insights detailed in this guide provide a solid foundation for researchers to leverage the full potential of this privileged scaffold in their drug discovery programs.

References

- 1. ijabbr.com [ijabbr.com]

- 2. chempoint.com [chempoint.com]

- 3. 2-Furancarboxylic acid [webbook.nist.gov]

- 4. Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. hepatochem.com [hepatochem.com]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-Phenyl-2-furancarboxylic Acid | CymitQuimica [cymitquimica.com]

Application Notes & Protocols: Strategic Functionalization of 5-Phenyl-2-furoic Acid

Abstract

5-Phenyl-2-furoic acid is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological and material science applications. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and enzyme inhibition properties.[1][2][3][4] This guide provides a comprehensive overview of key strategies for the chemical modification of this compound. We will delve into detailed, field-tested protocols for the functionalization of its carboxylic acid group via amidation and esterification, and explore modern synthetic approaches for direct C-H bond functionalization of its aromatic systems. The causality behind experimental choices, the role of reagents, and the underlying mechanisms are elucidated to empower researchers in drug discovery and chemical development to effectively leverage this versatile molecular framework.

Introduction: The this compound Scaffold

The this compound molecule combines a furan ring, a carboxylic acid, and a phenyl group. This unique arrangement of functional groups offers multiple reaction sites for chemical modification, making it an ideal starting point for generating diverse molecular libraries. The furan moiety acts as a bioisostere for phenyl rings or other five-membered heterocycles, while the carboxylic acid provides a convenient handle for conjugation, salt formation, and derivatization to modulate physicochemical properties like solubility and cell permeability. The demonstrated bioactivity of its derivatives underscores the importance of robust and versatile synthetic protocols for its elaboration.[2][4][5]

This document outlines three primary avenues for functionalization:

-

Amidation: Conversion of the carboxylic acid to an amide, a cornerstone transformation in medicinal chemistry.

-

Esterification: Transformation of the carboxylic acid into an ester, often used for prodrug strategies or as an intermediate for further synthesis.

-

C-H Functionalization: Advanced methods for directly modifying the furan or phenyl rings, offering an atom-economical route to novel analogues.

Amidation of the Carboxylic Acid Moiety

Scientific Rationale: The amide bond is a fundamental linkage in over 25% of all pharmaceutical drugs and countless bioactive molecules.[6] Its stability to metabolic degradation and its ability to participate in hydrogen bonding make it a critical functional group for molecular recognition at biological targets. The direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable, high-temperature process that forms a stable ammonium-carboxylate salt. Therefore, activating the carboxylic acid with coupling reagents is the standard and necessary approach in laboratory synthesis.[6][7]

Protocol 1: Carbodiimide-Mediated Amide Coupling

This is the most common and versatile method for amide bond formation, prized for its mild conditions and broad substrate scope. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Causality of Reagent Choice:

-

EDCI/DCC: The carbodiimide is the primary activator. EDCI is often preferred as its urea byproduct is water-soluble, simplifying purification, whereas the dicyclohexylurea (DCU) from DCC is insoluble in most organic solvents and must be filtered off.

-

HOBt/DMAP (Additives): The O-acylisourea intermediate can racemize (if chiral centers are present) or rearrange into an unreactive N-acylurea. Additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) intercept this intermediate to form a more stable, yet still highly reactive, activated ester, suppressing side reactions and improving yields.

Caption: General workflow for EDCI/HOBt mediated amidation.

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration).

-

Addition of Amine and Additive: Add the desired amine (1.1 eq) and HOBt (1.2 eq) to the solution.

-

Cooling: Place the flask in an ice bath and stir for 10 minutes.

-

Activation: Add EDCI (1.2 eq) portion-wise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor reaction progress by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Acyl Chloride Formation and Subsequent Amination

For less reactive amines or large-scale synthesis, a two-step approach via a highly reactive acyl chloride intermediate is often employed. Thionyl chloride (SOCl₂) is a common reagent for this transformation.

Causality of Reagent Choice:

-

Thionyl Chloride (SOCl₂): Reacts with the carboxylic acid to form the acyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed, driving the reaction to completion.

-

Base (Pyridine or Triethylamine): In the second step, a non-nucleophilic base is required to scavenge the HCl generated upon reaction of the acyl chloride with the amine, preventing the formation of an unreactive ammonium salt.

Caption: Two-step amidation via an acyl chloride intermediate.

Step-by-Step Protocol:

-

Acyl Chloride Formation: In a fume hood, add this compound (1.0 eq) to a flask with a reflux condenser. Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux for 2-3 hours.

-

Reagent Removal: Allow the mixture to cool and remove excess thionyl chloride by distillation or under reduced pressure (co-evaporating with toluene can help). The resulting crude 5-phenyl-2-furoyl chloride can be used directly.

-

Amine Reaction: In a separate flask, dissolve the amine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM and cool in an ice bath.

-

Addition: Slowly add a solution of the crude acyl chloride in DCM to the cooled amine solution.

-

Reaction & Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Perform an aqueous workup and purification as described in Protocol 1.

| Parameter | Carbodiimide Coupling (EDCI) | Acyl Chloride Method (SOCl₂) |

| Conditions | Mild (0°C to RT) | Harsh (Reflux), Moisture-sensitive |

| Reagents | EDCI, HOBt | SOCl₂, Pyridine/TEA |

| Advantages | Broad functional group tolerance; One-pot | High reactivity; Good for unreactive amines |

| Disadvantages | Cost of reagents; Potential side reactions | Harsh reagents; Limited functional group tolerance |

| Typical Yields | 70-95% | 75-98% |

Esterification of the Carboxylic Acid Moiety

Scientific Rationale: Esterification is a fundamental reaction used to mask the polarity of a carboxylic acid, which can improve a drug's oral bioavailability (prodrug strategy). Esters are also valuable synthetic intermediates, for example, in Claisen condensations or as protecting groups.

Protocol 3: Fischer-Speier Esterification

This is the classic method for ester synthesis, involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium, and its success hinges on shifting the equilibrium toward the products.[8]

Causality of Experimental Design:

-

Excess Alcohol: Using the alcohol as the solvent (if it is a simple alcohol like methanol or ethanol) provides a large excess, driving the equilibrium forward according to Le Châtelier's principle.

-

Acid Catalyst (H₂SO₄): Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Water Removal: H₂SO₄ also acts as a dehydrating agent. Alternatively, a Dean-Stark apparatus can be used to azeotropically remove the water byproduct, which is crucial for achieving high yields.

Caption: The equilibrium of Fischer esterification.

Step-by-Step Protocol:

-

Setup: To a solution of this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, 20-50 eq), cautiously add concentrated sulfuric acid (0.1-0.2 eq) while cooling.

-

Heating: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction by TLC.

-

Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Washing & Isolation: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ester by column chromatography or distillation if it is volatile.

C-H Functionalization of the Aromatic Rings

Scientific Rationale: Direct C-H functionalization is a paradigm shift in synthesis, offering a more atom- and step-economical approach to creating complex molecules by avoiding the traditional need for pre-functionalized starting materials (e.g., halides or organometallics).[9][10] For this compound, this opens up possibilities for directly attaching new aryl or alkyl groups to either the furan or the phenyl ring, with selectivity being the primary challenge.

Conceptual Protocol: Palladium-Catalyzed Directed C-H Arylation

The carboxylic acid group can serve as an endogenous directing group, coordinating to a transition metal catalyst and positioning it to activate a nearby C-H bond. For this compound, this could theoretically direct functionalization to the C3 position of the furan ring or the ortho position of the phenyl ring. Palladium catalysis is a powerful tool for such transformations.[11][12]

Causality of Reagent Choice:

-

Palladium Catalyst (e.g., Pd(OAc)₂): The active catalyst that facilitates the C-H activation and cross-coupling steps.

-

Ligand (e.g., Phosphine or N-heterocyclic carbene): Modulates the reactivity and stability of the palladium center. For C-H activation, specialized ligands are often required.

-

Oxidant/Base: The specific catalytic cycle determines the need for an oxidant (for oxidative C-H activation) or a base (for concerted metalation-deprotonation pathways).

-

Arylating Agent: An aryl halide (e.g., iodobenzene) is a common coupling partner.

Caption: A generalized catalytic cycle for Pd-catalyzed C-H arylation.

Representative Step-by-Step Protocol: Note: This is a representative protocol. Optimization of catalyst, ligand, solvent, and temperature is critical for any new substrate.

-

Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., an amino acid or phosphine ligand, 10-20 mol%), and a base like K₂CO₃ (2.0 eq) to an oven-dried reaction vial.

-

Solvent Addition: Add an anhydrous, high-boiling polar aprotic solvent (e.g., DMA, NMP).

-

Reaction: Seal the vial and heat to 100-140 °C for 12-48 hours.

-

Cooling & Filtration: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Workup and Purification: Perform a standard aqueous workup, followed by purification via flash column chromatography to isolate the arylated product.

Conclusion